molecular formula C20H20N2O4 B1147180 Moschamine CAS No. 68573-23-9

Moschamine

Cat. No.: B1147180
CAS No.: 68573-23-9
M. Wt: 352.4 g/mol
InChI Key: WGHKJYWENWLOMY-XVNBXDOJSA-N
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Description

Moschamine is a natural product isolated from the leaves of the tree Myroxylon balsamum, also known as balsam of Peru. The tree is native to Central and South America, and is widely used in the perfume industry. This compound is a triterpenoid, and has been studied extensively for its potential medicinal properties. It has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties, and has been used to treat a variety of ailments, including skin diseases, gastrointestinal disorders, and even cancer.

Scientific Research Applications

  • Serotoninergic and COX Inhibitory Activities : Moschamine has been found to inhibit serotonin receptors and COX activities. At a concentration of 10 µmol L−1, it inhibited forskolin-stimulated cAMP formation by 25%, suggesting an interaction with 5-HT1 receptors. It also showed potent inhibition of COX-I by 58% and COX-II by 54% at a concentration of 0.1 µmol L−1 (Park, 2012).

  • Potential Treatment for Glioblastoma : A study demonstrated that this compound significantly reduced cell viability in glioblastoma cell lines. It induced cell death and cell cycle arrest in these cells, suggesting potential use in targeting glioblastoma (Alexiou et al., 2017).

  • Anti-Inflammatory Effects : this compound isolated from Carthamus tinctorius seeds showed anti-inflammatory effects by inhibiting LPS-induced production of prostaglandin E2 and nitric oxide in macrophages. It suppressed COX-2, mPGES-1, iNOS, IL-6, and IL-1β expression, suggesting its potential in treating inflammatory conditions (Jo et al., 2017).

Biochemical Analysis

Biochemical Properties

Moschamine interacts with various enzymes, proteins, and other biomolecules. It is part of the dimeric natural product montamine, which was originally reported as two N-feruloylserotonin (this compound) units linked by a nitrogen–nitrogen bond . This suggests that this compound plays a role in biochemical reactions involving these compounds.

Cellular Effects

This compound has been found to exert significant effects on various types of cells. For instance, it has been shown to inhibit the proliferation of glioblastoma cells via cell cycle arrest and apoptosis . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been suggested that this compound activates the intrinsic pathway of apoptosis via dysregulation of the mitochondrial membrane potential . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHKJYWENWLOMY-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172925
Record name N-Feruloyl serotonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moschamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

193224-22-5, 68573-23-9
Record name Feruloylserotonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193224-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Feruloyl serotonin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRYPTAMINE, N-FERULOYL
Source DTP/NCI
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Record name N-Feruloyl serotonin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Feruloyl Serotonin
Source European Chemicals Agency (ECHA)
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Record name N-FERULOYL SEROTONIN
Source FDA Global Substance Registration System (GSRS)
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Record name Moschamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

115 - 117 °C
Record name Moschamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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